molecular formula C8H7BrN2OS B2440175 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-03-1

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2440175
CAS No.: 383131-03-1
M. Wt: 259.12
InChI Key: WRDXLSFNQNUSMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine typically involves the bromination of 4-methoxy-1,3-benzothiazol-2-amine. One common method includes the following steps :

  • Dissolve 4-methoxy-1,3-benzothiazol-2-amine in ice-cold acetic acid.
  • Slowly add liquid bromine to the solution while maintaining the temperature at room temperature.
  • Stir the reaction mixture for 24 hours.
  • Add the reaction mixture to cold water and adjust the pH to around 9 using ammonium hydroxide.
  • Filter the precipitate, wash with water, and dry.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzothiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXLSFNQNUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-03-1
Record name 6-bromo-4-methoxybenzo[d]thiazol-2-amine
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